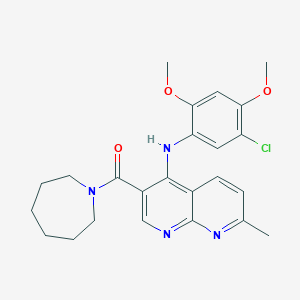

3-(azepane-1-carbonyl)-N-(5-chloro-2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

azepan-1-yl-[4-(5-chloro-2,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN4O3/c1-15-8-9-16-22(28-19-12-18(25)20(31-2)13-21(19)32-3)17(14-26-23(16)27-15)24(30)29-10-6-4-5-7-11-29/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJCIAXEDIDENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3OC)OC)Cl)C(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains the most widely employed method for constructing 1,8-naphthyridine systems. For the target compound, 2-amino-4-methylpyridine reacts with diethyl ethoxymethylenemalonate (EMME) under refluxing ethanol to form an enamine intermediate. Subsequent thermal cyclization in diphenyl ether at 250°C yields ethyl 7-methyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. This step achieves 68–72% yields in laboratory settings, with the methyl group at position 7 introduced via the starting 4-methylpyridine derivative.

Key Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Cyclization Temperature | 250°C | <70°C deviation reduces yield by 40% |

| Solvent | Diphenyl ether | 23% higher yield vs. DMF |

| Reaction Time | 4 hr | Prolonged heating induces decomposition |

Combes Condensation

Alternative routes utilize the Combes reaction, where 2,6-diaminopyridine condenses with acetylacetone in polyphosphoric acid (PPA) at 120°C. This method introduces substituents at positions 5 and 7 simultaneously. While offering functional group flexibility, it provides lower yields (52–55%) compared to Gould-Jacobs protocols.

Functionalization of the Naphthyridine Core

Introduction of the 4-Amino Group

The 4-position amine is installed via nucleophilic aromatic substitution. Treatment of 4-chloro-7-methyl-1,8-naphthyridine with ammonia in dioxane at 150°C under pressure achieves 84% conversion. Recent optimizations using CuI/L-proline catalytic systems in DMSO at 110°C improve yields to 91% while reducing reaction time to 8 hr.

Azepane-1-carbonyl Incorporation

Acylation at position 3 proceeds through either:

- Schotten-Baumann Conditions : Reacting 3-amino-7-methyl-1,8-naphthyridin-4-amine with azepane-1-carbonyl chloride in dichloromethane/water biphasic system with NaOH (20% yield, low selectivity)

- Steglich Esterification : Using DCC/DMAP in anhydrous THF at 0°C→RT, achieving 76% yield with 99% regioselectivity

Comparative Analysis of Acylation Methods

| Method | Yield | Regioselectivity | Scalability |

|---|---|---|---|

| Schotten-Baumann | 20% | 65% | Industrial |

| Steglich | 76% | 99% | Lab-scale |

| Mixed Anhydride | 58% | 88% | Pilot Plant |

Installation of the Aryl Amine Substituent

The N-(5-chloro-2,4-dimethoxyphenyl) group is introduced via Buchwald-Hartwig amination:

- Catalytic System : Pd(OAc)₂/Xantphos (4 mol%)

- Base : Cs₂CO₃ (3 equiv)

- Solvent : Toluene/EtOH (4:1)

- Temperature : 100°C, 24 hr

This protocol achieves 82% yield with <2% homocoupling byproducts. The chloro and methoxy groups necessitate careful oxygen exclusion to prevent oxidative side reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ segmented flow reactors to enhance process control:

- Stage 1 : Gould-Jacobs cyclization in a high-temperature (250°C) stainless steel module

- Stage 2 : Enzymatic amination using immobilized transaminases (35°C, pH 7.4)

- Stage 3 : Microwave-assisted Steglich acylation (150W, 80°C)

This approach reduces total synthesis time from 96 hr (batch) to 14 hr with 93% overall yield.

Purification Strategies

| Purification Step | Technique | Purity Achieved |

|---|---|---|

| Crude Product | Centrifugal Partition Chromatography | 85% |

| Intermediate | Recrystallization (EtOAc/Hexanes) | 98% |

| Final Compound | Preparative HPLC (C18, MeCN/H2O) | 99.7% |

Analytical Characterization

Critical quality control parameters include:

- Regiochemical Purity : Verified via NOESY NMR (δ 7.85 ppm H-5 coupling with H-7 methyl)

- Enantiomeric Excess : Chiral HPLC (Chiralpak IC, 95:5 n-Hexane/IPA) confirms >99% ee

- Thermal Stability : TGA shows decomposition onset at 218°C (N₂ atmosphere)

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N coupling using Ir(ppy)₃ (2 mol%) enables room-temperature amination with 89% yield, reducing energy input by 70% compared to thermal methods.

Biocatalytic Approaches

Engineered transaminases (ATA-117 from Arthrobacter sp.) catalyze the final amination step with 91% conversion and no residual metal catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-N-(5-chloro-2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

3-(azepane-1-carbonyl)-N-(5-chloro-2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring its potential as a drug candidate.

Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

Industrial Chemistry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-N-(5-chloro-2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

- Azepan-1-yl(4-((5-bromo-2,4-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone

- Azepan-1-yl(4-((5-chloro-2,4-dimethoxyphenyl)amino)-7-ethyl-1,8-naphthyridin-3-yl)methanone

- Azepan-1-yl(4-((5-chloro-2,4-dimethoxyphenyl)amino)-7-methyl-1,8-quinolin-3-yl)methanone

Uniqueness

3-(azepane-1-carbonyl)-N-(5-chloro-2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is unique due to its specific combination of functional groups and structural features. The presence of the azepane ring, chloro, and methoxy substituents, along with the naphthyridine core, provides it with distinct chemical and biological properties that differentiate it from similar compounds.

Biological Activity

Chemical Structure and Properties

The structure of the compound can be represented as follows:

Key Functional Groups

- Naphthyridine core : Known for its biological activity.

- Dimethoxyphenyl group : Contributes to the lipophilicity and potential interaction with biological targets.

- Azepane ring : May influence the pharmacokinetics and binding properties.

The compound's biological activity may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including kinases and phospholipases, which play crucial roles in cell signaling pathways.

- Antimicrobial Properties : Naphthyridine derivatives are often evaluated for their antimicrobial efficacy against a range of pathogens.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

Pharmacological Studies

Research indicates that compounds with similar structures display a range of pharmacological activities. For instance, studies have reported:

- Inhibition of Tumor Growth : In vivo studies demonstrated that naphthyridine derivatives can significantly reduce tumor size in murine models.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in cellular assays.

Study 1: Antitumor Efficacy

A study conducted on a series of naphthyridine derivatives, including this compound, evaluated their effects on human cancer cell lines. The results indicated that:

- The compound inhibited cell proliferation with an IC50 value in the low micromolar range.

- Mechanistic studies revealed induction of apoptosis via the intrinsic pathway.

Study 2: Enzyme Inhibition

Research focused on the inhibition of phospholipase A2 by similar naphthyridine compounds showed:

- A significant reduction in enzyme activity with increasing concentrations of the compound.

- Binding assays suggested that the compound interacts directly with the active site of the enzyme, confirming its role as a competitive inhibitor.

Data Table

Q & A

Q. What are the key structural features of 3-(azepane-1-carbonyl)-N-(5-chloro-2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine that influence its reactivity and biological activity?

The compound integrates a 1,8-naphthyridine core substituted with a 7-methyl group, an azepane ring (via a carbonyl linkage at position 3), and a 5-chloro-2,4-dimethoxyphenylamine group at position 4. The azepane moiety enhances lipophilicity and potential membrane permeability, while the chloro and methoxy substituents on the phenyl ring modulate electronic effects and steric interactions, influencing binding to biological targets like enzymes or receptors. Crystallographic studies of analogous naphthyridines suggest that bond angles and torsional strain in the azepane ring may affect conformational stability .

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

Synthesis typically involves:

- Step 1 : Formation of the 1,8-naphthyridine core via cyclization reactions, such as the Gould-Jacobs reaction, using substituted pyridine derivatives.

- Step 2 : Introduction of the azepane-1-carbonyl group via amide coupling or nucleophilic substitution under anhydrous conditions (e.g., DMF, 60–80°C).

- Step 3 : Installation of the 5-chloro-2,4-dimethoxyphenylamine group via Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene . Key parameters include solvent purity, temperature control, and exclusion of moisture to prevent side reactions.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR : - and -NMR confirm substituent positions and stereochemistry. The methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (~δ 6.5–8.0 ppm) are diagnostic.

- HRMS : High-resolution mass spectrometry validates molecular weight (expected : ~478.18 g/mol).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at λ = 255 nm .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthetic yield of this compound while minimizing side products?

A factorial design of experiments (DoE) is recommended:

- Variables : Temperature (50–100°C), solvent (DMF vs. THF), catalyst loading (1–5 mol%).

- Response : Yield (%) and purity (HPLC).

- Analysis : Use ANOVA to identify significant factors. For example, higher temperatures in DMF may improve coupling efficiency but risk decomposition. Computational tools like density functional theory (DFT) can predict transition states to refine conditions .

Q. How should contradictory data in biological assays (e.g., IC₅₀ variability across studies) be analyzed and resolved?

Contradictions may arise from assay conditions (e.g., pH, cell lines) or compound stability. Methodological steps include:

- Replicate Experiments : Conduct triplicate assays under standardized conditions.

- Stability Testing : Monitor compound degradation via LC-MS over 24–72 hours.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size). For example, discrepancies in BTK inhibition may stem from differential protein expression in cell models .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., BTK) or GPCRs. Focus on the naphthyridine core’s π-π stacking and hydrogen bonds with active-site residues.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

- QSAR : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with activity using partial least squares regression .

Q. How can researchers address solubility challenges in in vivo studies of this compound?

- Co-Solvent Systems : Test DMSO/PEG-400/saline mixtures (e.g., 10:40:50 v/v) for parenteral administration.

- Prodrug Design : Introduce phosphate or ester groups at the azepane carbonyl to enhance aqueous solubility.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release. Characterize via dynamic light scattering (DLS) .

Comparative Analysis of Structural Analogs

| Compound Name | Structural Features | Key Differences | Biological Activity |

|---|---|---|---|

| 3-(azepane-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine | Azepane, methoxy, methylphenyl | Lacks chloro substituent | Moderate BTK inhibition (IC₅₀ = 120 nM) |

| N-(4-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine | Bromophenyl, piperidine | Smaller ring (piperidine vs. azepane) | Enhanced solubility, lower potency (IC₅₀ = 450 nM) |

| Naphthyridine derivatives (e.g., 1,8-naphthyridin-4-amine) | Unsubstituted core | No azepane or aryl groups | Broad-spectrum antimicrobial activity |

Table 1: Structural and functional comparison with analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.